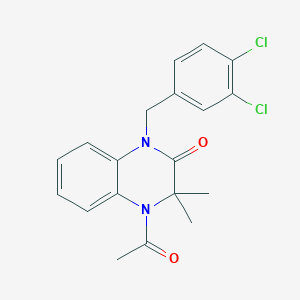![molecular formula C25H24N2O3 B3738505 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3738505.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
説明
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide, commonly known as BB-1, is a fluorescent compound that is widely used in scientific research as a tracer molecule. It belongs to a class of compounds known as benzoxazoles, which are characterized by their unique chemical and physical properties. BB-1 has gained popularity in recent years due to its ability to selectively bind to certain proteins and enzymes, making it a valuable tool in various scientific applications.
作用機序
BB-1 selectively binds to certain proteins and enzymes due to its unique chemical structure, which allows it to interact with specific amino acid residues and functional groups. Once bound, BB-1 can be visualized using fluorescence microscopy or other imaging techniques, allowing researchers to track the distribution and activity of the targeted biomolecule.
Biochemical and Physiological Effects:
BB-1 itself does not have any known biochemical or physiological effects, as it is used solely as a tracer molecule in scientific research. However, its ability to selectively bind to certain proteins and enzymes can provide valuable insights into the biochemical and physiological processes that these molecules are involved in.
実験室実験の利点と制限
One of the main advantages of using BB-1 in lab experiments is its selectivity for certain proteins and enzymes, which allows researchers to target specific biomolecules of interest. Additionally, BB-1 is relatively easy to use and can be visualized using a variety of imaging techniques. However, BB-1 does have some limitations, including its potential for non-specific binding to other biomolecules and its limited ability to penetrate certain cell types and tissues.
将来の方向性
There are many potential future directions for research involving BB-1, including the development of new methods for its synthesis and modification, the identification of new biomolecules that it can selectively bind to, and the application of BB-1 in new areas of scientific research. Additionally, the use of BB-1 in combination with other imaging techniques, such as electron microscopy and X-ray crystallography, could provide even greater insights into the structure and function of biomolecules.
科学的研究の応用
BB-1 is widely used in scientific research as a tracer molecule due to its ability to selectively bind to certain proteins and enzymes. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize and quantify the distribution and activity of various biomolecules in cells and tissues. BB-1 has been used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and membrane transport.
特性
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-25(2,3)18-10-8-16(9-11-18)24-27-21-15-19(12-13-22(21)30-24)26-23(28)17-6-5-7-20(14-17)29-4/h5-15H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDHVRZRMIJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3738423.png)
![4-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3738429.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3738456.png)
![4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid](/img/structure/B3738464.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3738467.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate](/img/structure/B3738475.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3738501.png)
![4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3738513.png)

![6-chloro-7-[(4-nitrobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3738524.png)

![3-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B3738547.png)